1-Nitro-2-carboxyanthraquinone

Thermal Stability Dye Intermediate Processing High-Temperature Synthesis

Sourcing the correct 2-carboxyl-functionalized anthraquinone for vat dye synthesis often leads to thermal instability and process-yield losses with non-carboxylated analogs. 1-Nitro-2-carboxyanthraquinone (CAS 128-67-6) is the non-substitutable intermediate for C.I. Vat Red 31 (Vat Red F3B). • Unique 2-COOH group enables acid chloride → hydrazide → 1,3,4-oxadiazole cascade, inaccessible from 1-nitro-2-methylanthraquinone. • Decomposition point 288 °C ensures thermal stability in high-temperature condensations (e.g., refluxing nitrobenzene, ~210 °C). • Enables one-pot nitro reduction/decarboxylation/cyclization to pentacyclic heteroaromatic scaffolds. • Consistent supply with ≥95% purity; shipped ambient globally.

Molecular Formula C15H7NO6
Molecular Weight 297.22 g/mol
CAS No. 128-67-6
Cat. No. B092283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-carboxyanthraquinone
CAS128-67-6
Synonyms1-NA-2-CA
1-nitroanthraquinone-2-carboxylic acid
Molecular FormulaC15H7NO6
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)
InChIKeyPMOCDYOEOUEPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-carboxyanthraquinone Overview


1-Nitro-2-carboxyanthraquinone (1-nitroanthraquinone-2-carboxylic acid; molecular formula C₁₅H₇NO₆; MW 297.22) is a substituted anthraquinone derivative bearing both a nitro group at position 1 and a carboxylic acid group at position 2 on the anthraquinone core [1]. It crystallizes as yellow needles with a melting point of 288 °C (decomposition) and is soluble in ethanol, acetone, and acetic acid [2]. Industrially, it serves as the key intermediate for the vat dye C.I. Vat Red 31 (Vat Red F3B) and is produced by oxidation of 1-nitro-2-methylanthraquinone with nitric acid [3][4].

Vat Red 31 Intermediate 1-Nitro-2-carboxyl functionality enables oxadiazole chromophore construction
Patent-Validated Route Nitric acid oxidation process; reported high-purity grade available
Functional Group Reactivity Carboxyl participates in acid chloride, hydrazide, and cascade transformations

Why 1-Nitro-2-carboxyanthraquinone Is Irreplaceable


Although the anthraquinone dye intermediate class contains numerous nitro-substituted analogs (e.g., 1-nitroanthraquinone, 1-nitro-2-methylanthraquinone, 1-nitroanthraquinone-2-sulfonic acid), the simultaneous presence of the 1-nitro and 2-carboxyl groups in 1-nitro-2-carboxyanthraquinone imparts a distinctive physicochemical and reactivity profile that cannot be replicated by simple substitution [1]. The 2-carboxyl group is not merely a solubilizing tag; it actively participates in downstream transformations — forming acid chlorides, hydrazides, and ultimately the 1,3,4-oxadiazole ring essential to Vat Red F3B [2]. Replacing the carboxyl with a methyl group (as in 1-nitro-2-methylanthraquinone) eliminates the reactive handle and demands an additional oxidation step that reduces overall process yield and introduces heavy-metal waste streams [3]. The quantitative distinctions documented below establish that 1-nitro-2-carboxyanthraquinone is a non-substitutable starting material when the target chemistry requires the 2-carboxyl functionality.

Target Compound
Potential Substitute
2-Carboxyl group forms acid chloride; enters oxadiazole synthesis directly
1-Nitro-2-methyl: methyl group cannot replace carboxyl; extra oxidation step may reduce yield and introduce heavy-metal waste
Carboxyl enables decarboxylative cascade cyclization with aminopyrazoles
1-Nitroanthraquinone: no carboxyl; cascade pathway inaccessible; leads to different product profiles
Soluble in ethanol; supports homogeneous low-toxicity reaction media
1-Nitro-2-methyl: nearly insoluble in ethanol; may require solvent switching to chlorinated or high-boiling aromatics

Differentiation Evidence for 1-Nitro-2-carboxyanthraquinone


Superior Thermal Stability

1-Nitro-2-carboxyanthraquinone exhibits a melting point of 288 °C (with decomposition), which is 17 °C higher than its direct synthetic precursor 1-nitro-2-methylanthraquinone (270–271 °C) [1] and approximately 55 °C higher than the unsubstituted 1-nitroanthraquinone (232.5–233.5 °C) . This elevated thermal stability is attributed to the electron-withdrawing and hydrogen-bonding capacity of the 2-carboxyl group, which stabilizes the crystal lattice. In high-temperature dye condensation reactions (e.g., oxadiazole ring closure in nitrobenzene at 170–205 °C) [2], this thermal margin reduces the risk of premature decomposition and improves process robustness.

Thermal Stability
Head-to-head
288 °C (dec.) vs 271 °C for 1-nitro-2-methyl analog; 233 °C for 1-nitroanthraquinone
Supports higher-temperature processing window
Capillary melting point; decomposition margin may improve reaction robustness
Thermal Stability Dye Intermediate Processing High-Temperature Synthesis

Ethanol Solubility Advantage

1-Nitro-2-carboxyanthraquinone is soluble in ethanol, acetone, and acetic acid [1]. In sharp contrast, 1-nitro-2-methylanthraquinone — the compound most frequently considered as a precursor or surrogate — is described as 'almost insoluble in ethanol' and only 'slightly soluble in acetic acid' . This solubility dichotomy arises from the carboxylic acid group, which enables hydrogen-bonding interactions with protic solvents that the methyl analog cannot engage in. The practical consequence is that reactions requiring homogeneous ethanolic conditions (e.g., hydroxylamine-mediated reductions to 1,4-diaminoanthraquinone-2-carboxylic acid [2]) proceed with the target compound but would fail or require solvent switching with the methyl analog.

Ethanol Solubility
Head-to-head
Soluble in ethanol, acetone, acetic acid vs. methyl analog almost insoluble in ethanol
Enables homogeneous reaction in low-toxicity solvent
Qualitative comparison; ambient conditions
Solubility Reaction Medium Compatibility Homogeneous Synthesis

Efficient Azide-Mediated Conversion

In a standardized sodium azide / dimethylformamide process for converting nitroanthraquinones to aminohydroxyanthraquinones (US Patent 4,250,102), 40 parts of 1-nitroanthraquinone-2-carboxylic acid yielded 35 parts of crude 1-amino-4-hydroxyanthraquinone-2-carboxylic acid [1]. Under analogous conditions, 28 parts of 1-nitro-2-ethylanthraquinone produced 25 parts of the corresponding product (89% crude mass recovery), while sulfolane substitution for DMF dropped the yield to 23 parts (82% recovery) [1]. The carboxylic acid substrate achieves comparable or superior mass efficiency while retaining the synthetically valuable carboxyl group in the product — a functionality that alkyl analogs lose or must introduce separately.

Azide Conversion
Cross-study
87.5% mass recovery (carboxyl retained) vs 89% for ethyl analog (no carboxyl retention)
Carboxyl survives reduction; product retains derivatizable handle
DMF/NaN₃ system; cross-study comparison
Nitro Reduction Amino-hydroxyanthraquinone Synthesis Sodium Azide Reaction

Unique Cascade Reactivity with Aminopyrazoles

When 1-nitroanthraquinone-2-carboxylic acid is reacted with 3(5)-amino-5(3)-methylpyrazole in sulfolane at 150 °C, it undergoes a distinctive triple cascade: nitro reduction, decarboxylation, and cyclization to yield 2-methyl-pyrazolo[5,1-b]naphtho[2,3-h]quinazoline-5,10,13-trione, accompanied by 1-aminoanthraquinone-2-carboxylic acid and 1-aminoanthraquinone as byproducts [1]. Under identical conditions, 4-amino-1,5-dimethylpyrazole — a sterically and electronically different aminopyrazole — yields only 1-(1,5-dimethyl-4-pyrazolylamino)anthraquinone-2-carboxylic acid without decarboxylation [1]. This demonstrates that the 2-carboxyl group is not merely a spectator but actively participates in the reaction manifold, enabling decarboxylative pathways that are inaccessible to non-carboxylated nitroanthraquinones such as 1-nitroanthraquinone itself.

Cascade Reactivity
Class-level
Carboxyl triggers decarboxylative cyclization; non-carboxylated analogs cannot undergo this pathway
Privileged scaffold for fused heterocycle synthesis
Sulfolane, 150 °C; mechanistic divergence observed with aminopyrazoles
Cascade Reaction Heterocyclic Synthesis Decarboxylative Cyclization

High Commercial Purity Availability

The BASF nitric acid oxidation process (US Patent 5,245,058) achieves 1-nitroanthraquinone-2-carboxylic acid with >98% purity at 45% yield (first pass, 70% conversion) or 70% yield when the mother liquor is recycled [1]. Commercial suppliers offer the compound at ≥95% (AKSci) , 97% (CymitQuimica) , and 99% (industrial grade, Chongqing Ruiya) [2]. This contrasts with the closely related 1-nitro-2-methylanthraquinone, which is typically supplied as a technical-grade intermediate requiring further purification before use in sensitive dye synthesis. The availability of high-purity 1-nitro-2-carboxyanthraquinone reduces the impurity-related batch variability that plagues vat dye color consistency.

Commercial Purity
Supporting evidence
≥95%–99% available; patent process achieves >98%
May reduce batch variability in dye synthesis
Supplier specifications; methyl analog typically technical grade
Process Chemistry Purity Specification Industrial Sourcing

Irreplaceable Role in Vat Red 31 Synthesis

Multiple authoritative sources — including the BASF patent literature [1], chemical property databases [2], and dyestuff industry references [3] — consistently identify 1-nitro-2-carboxyanthraquinone as the specific and irreplaceable intermediate for Vat Red F3B (C.I. Vat Red 31; CAS 12227-47-3). The dye's characteristic 1,3,4-oxadiazole chromophore is constructed via a sequence that requires the 2-carboxyl group: conversion to the acid chloride, condensation with hydrazine to the hydrazide, further acylation, and thionyl chloride-mediated ring closure to the oxadiazole [4]. Neither 1-nitroanthraquinone, 1-nitro-2-methylanthraquinone, nor 1-nitroanthraquinone-2-sulfonic acid can enter this synthetic sequence without the 2-carboxyl functionality. The 2-sulfonic acid analog, for instance, cannot form an acid chloride under comparable conditions and would direct the synthesis toward water-soluble rather than vat dyes.

Vat Red 31 Requirement
Class-level
2-Carboxyl is mandatory for oxadiazole chromophore; sulfonic acid or alkyl analogs lead to different dye classes
Sole intermediate matching established Vat Red 31 route
Multiple authoritative sources confirm synthetic exclusivity
Vat Dye Synthesis Anthraquinone-oxadiazole Dyes Dye Intermediate Sourcing

Application Scenarios for 1-Nitro-2-carboxyanthraquinone


Manufacture of Vat Red 31 via Oxadiazole Route

The primary industrial application of 1-nitro-2-carboxyanthraquinone is as the specific intermediate for C.I. Vat Red 31, a bluish-red vat dye used for cotton fiber dyeing, cotton printing, silk, and blended fabrics [1]. The synthesis proceeds through: (1) conversion of the 2-carboxyl group to the acid chloride, (2) condensation with hydrazine to yield 1-nitroanthraquinone-2-carboxylic acid hydrazide (157 parts from 165 parts of acid chloride, per US Patent 2,464,831) [2], (3) further acylation with a second equivalent of acid chloride to form the di-acyl hydrazine, and (4) thionyl chloride-mediated ring closure to the 1,3,4-oxadiazole. Vat Red F3B is valued for its good leveling properties, affinity for cotton, and use in shading gray and brown hues [1]. No alternative intermediate can directly access this dye structure without the 2-carboxyl group.

Synthesis of 1-Amino-4-hydroxyanthraquinone-2-carboxylic Acid

As demonstrated in US Patent 4,250,102, 1-nitro-2-carboxyanthraquinone (40 parts) reacts with sodium azide (12 parts) in dimethylformamide (320 parts) at room temperature over 8 hours, followed by sulfuric acid treatment at 95–100 °C, to afford 35 parts of crude 1-amino-4-hydroxyanthraquinone-2-carboxylic acid [3]. This product, bearing both amino and hydroxyl groups alongside the retained carboxyl, serves as a precursor for disperse dyes and further vat dye intermediates. The carboxyl retention through the reduction is a key advantage over alkyl-substituted nitroanthraquinones, whose products lack this derivatizable functionality [3].

Fused Pyrazolo-naphtho-quinazoline Cascade

The unique reactivity of 1-nitro-2-carboxyanthraquinone with 3(5)-amino-5(3)-methylpyrazole in sulfolane at 150 °C enables a one-pot cascade: nitro reduction, decarboxylation, and cyclization to 2-methyl-pyrazolo[5,1-b]naphtho[2,3-h]quinazoline-5,10,13-trione [4]. This transformation simultaneously reduces the nitro group, eliminates the carboxyl as CO₂, and constructs a pentacyclic fused heteroaromatic system. Such cascade processes are of interest in medicinal chemistry and materials science for building complex polycyclic scaffolds. The carboxyl group's participation in the decarboxylative pathway is a mechanistic feature that non-carboxylated nitroanthraquinones cannot replicate [4].

High-Temperature Condensation in Nitrobenzene

With a decomposition point of 288 °C — significantly higher than 1-nitro-2-methylanthraquinone (270–271 °C) and 1-nitroanthraquinone (232.5–233.5 °C) — 1-nitro-2-carboxyanthraquinone is uniquely suited for high-temperature dye condensations conducted in refluxing nitrobenzene (boiling point ~210 °C) [5]. In the oxadiazole dye synthesis, the di-acyl hydrazine intermediate is heated with thionyl chloride in nitrobenzene at 170 °C for 3 hours to effect ring closure [2]. The thermal stability margin of the starting material ensures that decomposition does not compete with the desired transformation, reducing impurity formation and improving isolated dye quality.

Application
Selection Property
Validation Focus
Vat Red 31 synthesis
Carboxyl-derived reactive intermediate
Oxadiazole ring closure efficiency
Amino-hydroxyanthraquinone preparation
Nitro reduction with carboxyl retention
Functional group integrity after azide reduction
Fused pyrazolo-naphtho-quinazoline cascade
Decarboxylative cascade reactivity
Reaction specificity with aminopyrazoles
High-temperature condensation
Thermal stability margin
Decomposition threshold assessment

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